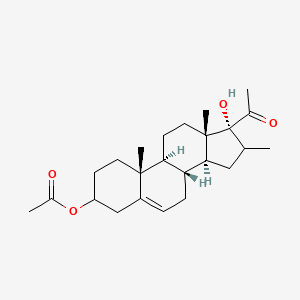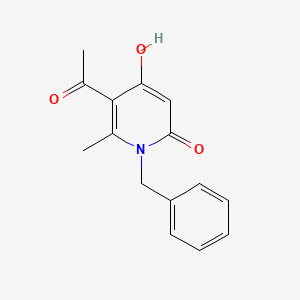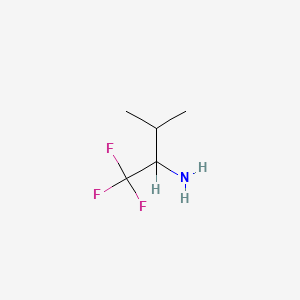
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol is a complex organic compound characterized by its unique structure, which includes a phenylsulfanyl group attached to an oxane ring with multiple hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol typically involves multiple steps, starting from simpler precursors. One common approach is the use of a Diels-Alder reaction followed by oxidation and functional group transformations to introduce the phenylsulfanyl and hydroxyl groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The phenylsulfanyl group can be reduced to a thiol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions often involve strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The phenylsulfanyl group can interact with proteins and other biomolecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methylsulfanyloxane-3,4,5-triol: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-ethoxysulfanyloxane-3,4,5-triol: Contains an ethoxysulfanyl group.
Uniqueness
The presence of the phenylsulfanyl group in (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol imparts unique chemical properties, such as increased hydrophobicity and potential for π-π interactions, which can influence its reactivity and interactions with biological molecules.
Eigenschaften
CAS-Nummer |
13992-15-9 |
|---|---|
Molekularformel |
C12H16O5S |
Molekulargewicht |
272.315 |
IUPAC-Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(16)12(17-8)18-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10+,11-,12-/m1/s1 |
InChI-Schlüssel |
OVLYAISOYPJBLU-RMPHRYRLSA-N |
SMILES |
C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O |
Synonyme |
.alpha.-D-Glucopyranoside, phenyl 1-thio- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(5R,8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-dioxolane]](/img/structure/B576436.png)
